Cas no 1804137-91-4 (3-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-1-one)

3-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 3-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-1-one
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- インチ: 1S/C10H10BrClOS/c1-14-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6H,4-5H2,1H3
- InChIKey: MHHBGCMJQBSSAI-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C(=CC=C(C=1)SC)Cl)=O
計算された属性
- せいみつぶんしりょう: 291.93243 g/mol
- どういたいしつりょう: 291.93243 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- ぶんしりょう: 293.61
- トポロジー分子極性表面積: 42.4
3-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013018628-500mg |
3-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-1-one |
1804137-91-4 | 97% | 500mg |
847.60 USD | 2021-06-25 | |
Alichem | A013018628-1g |
3-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-1-one |
1804137-91-4 | 97% | 1g |
1,534.70 USD | 2021-06-25 | |
Alichem | A013018628-250mg |
3-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-1-one |
1804137-91-4 | 97% | 250mg |
475.20 USD | 2021-06-25 |
3-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-1-one 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
3-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-1-oneに関する追加情報
Recent Advances in the Study of 3-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-1-one (CAS: 1804137-91-4)
The compound 3-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-1-one (CAS: 1804137-91-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.
Recent studies have highlighted the unique structural features of 3-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-1-one, which make it a promising candidate for further investigation. The compound's bromo and chloro substituents, along with the methylthio group, contribute to its reactivity and potential interactions with biological targets. Researchers have employed advanced synthetic techniques to optimize the yield and purity of this compound, paving the way for more extensive biological evaluations.
In vitro studies have demonstrated that 3-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-1-one exhibits notable activity against specific enzyme targets, including kinases and proteases, which are often implicated in various disease pathways. Preliminary data suggest that this compound may serve as a lead molecule for the development of novel inhibitors with improved selectivity and potency. Further mechanistic studies are underway to elucidate its mode of action and potential off-target effects.
Moreover, recent publications have explored the compound's potential in addressing unmet medical needs, such as resistant infections and certain types of cancer. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the translation of these findings into preclinical development. The compound's pharmacokinetic properties, including its stability and bioavailability, are currently under investigation to assess its suitability for in vivo applications.
In conclusion, 3-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-1-one represents a promising scaffold for further exploration in medicinal chemistry. Its unique structural attributes and preliminary biological activity warrant continued research to fully unlock its therapeutic potential. Future studies should focus on optimizing its pharmacological profile and evaluating its efficacy in relevant disease models.
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